N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
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Overview
Description
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl and isoindolinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multistep organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the isoindolinone ring. The final step involves the acylation of the isoindolinone with a suitable acylating agent to introduce the pentanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxyl derivatives of the isoindolinone ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
- 3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is unique due to the presence of the methoxyphenyl and isoindolinone moieties, which confer specific biological activities and chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)12-19(20(24)22-16-8-10-17(26-3)11-9-16)23-13-15-6-4-5-7-18(15)21(23)25/h4-11,14,19H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQYIHKRCWCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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